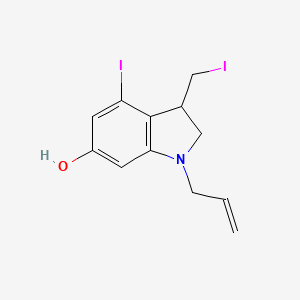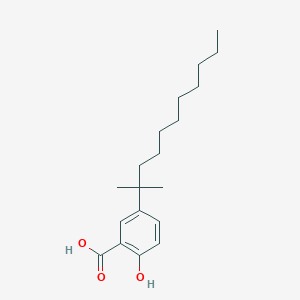
2-Hydroxy-5-(2-methylundecan-2-YL)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid is an organic compound belonging to the class of benzoic acids This compound is characterized by the presence of a hydroxy group at the second position and a 2-methylundecan-2-yl group at the fifth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid with 2-methylundecane. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the hydroxy group, making it a better nucleophile. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acid chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Keto-5-(2-methylundecan-2-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(2-methylundecan-2-yl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(2-methylundecan-2-yl)benzoic acid.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the hydrophobic 2-methylundecan-2-yl group can interact with lipid membranes, potentially disrupting their integrity. These interactions can lead to various biological effects, including antimicrobial activity by disrupting bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of the 2-methylundecan-2-yl group.
2-Hydroxy-5-(2-methyl-1-oxo-2-propen-1-yl)benzoic acid: Contains a different alkyl group at the fifth position.
2-Hydroxy-5-(2-mercapto-ethylsulfamoyl)-benzoic acid: Contains a sulfonamide group instead of the 2-methylundecan-2-yl group.
Uniqueness
2-Hydroxy-5-(2-methylundecan-2-yl)benzoic acid is unique due to its long hydrophobic alkyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and makes it a valuable compound for various applications .
Propiedades
Número CAS |
190451-68-4 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-(2-methylundecan-2-yl)benzoic acid |
InChI |
InChI=1S/C19H30O3/c1-4-5-6-7-8-9-10-13-19(2,3)15-11-12-17(20)16(14-15)18(21)22/h11-12,14,20H,4-10,13H2,1-3H3,(H,21,22) |
Clave InChI |
MSXKMJKCPKSTNM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(C)C1=CC(=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


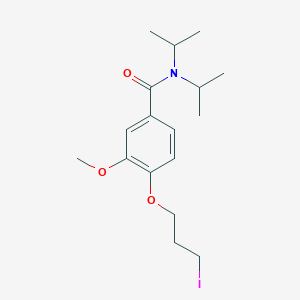
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)

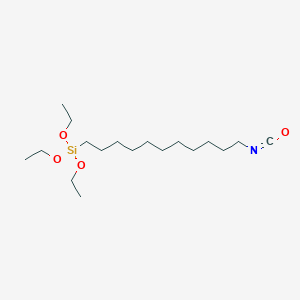
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
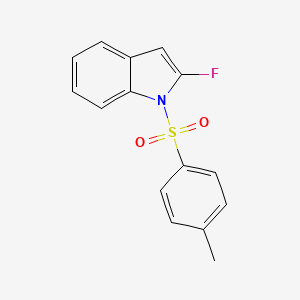
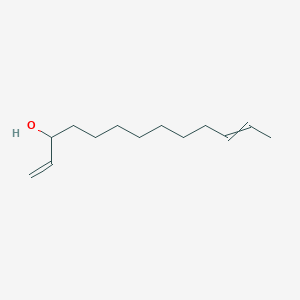
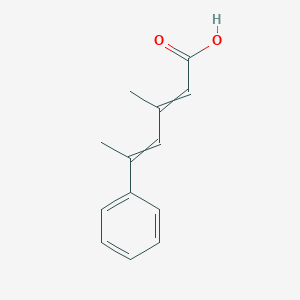
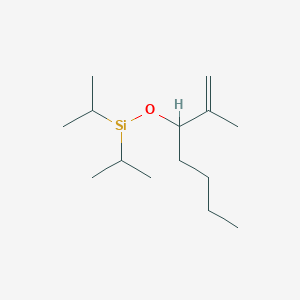
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
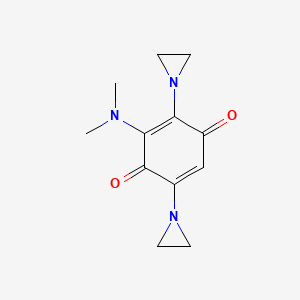
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
